![molecular formula C8H12N4O2 B2513151 Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate CAS No. 2169537-18-0](/img/structure/B2513151.png)
Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate
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Description
“Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of “Methyl 1H-1,2,4-triazole-3-carboxylate” can be achieved from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . Another synthesis method involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Molecular Structure Analysis
Triazole compounds, including “Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate”, contain two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds have been found to exhibit a broad spectrum of pharmacological action . They have been used in the synthesis of various bioactive molecules, showing promising neuroprotective and anti-inflammatory properties .Mechanism of Action
Future Directions
The future directions for “Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The pyrrolidine ring, a component of this compound, is a widely explored target for the treatment of various neurodegenerative diseases . Therefore, there is potential for the development of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-10-6(11-12-7)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPZKLFVJJPTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate |
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